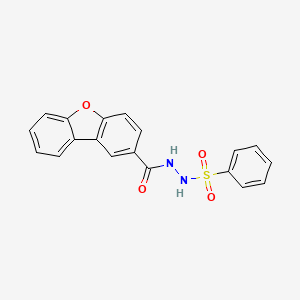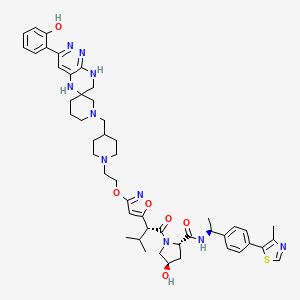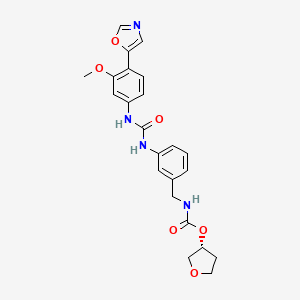
(R)-Merimepodib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Merimepodib is a chiral compound known for its potential therapeutic applications. It is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides. This inhibition can lead to a reduction in the proliferation of certain cells, making ®-Merimepodib a compound of interest in various medical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Merimepodib typically involves several steps, starting from commercially available starting materials. The key steps include:
Chiral Resolution: The separation of the racemic mixture into its enantiomers.
Chemical Synthesis: The construction of the ®-enantiomer through a series of chemical reactions, often involving the use of chiral catalysts or reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-Merimepodib may involve large-scale chiral resolution techniques or asymmetric synthesis methods. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification.
化学反应分析
Types of Reactions
®-Merimepodib undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction to form different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of ®-Merimepodib.
科学研究应用
®-Merimepodib has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral synthesis and resolution.
Biology: Investigated for its effects on cell proliferation and metabolism.
Medicine: Explored as a potential therapeutic agent for conditions such as viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
®-Merimepodib exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, ®-Merimepodib reduces the availability of guanine nucleotides, leading to decreased cell proliferation. This mechanism makes it a potential candidate for treating diseases characterized by rapid cell division, such as cancer and viral infections.
相似化合物的比较
Similar Compounds
Mycophenolic Acid: Another IMPDH inhibitor with similar applications.
Ribavirin: An antiviral compound that also targets nucleotide synthesis.
Azathioprine: An immunosuppressive drug that affects purine synthesis.
Uniqueness
®-Merimepodib is unique in its specific inhibition of IMPDH and its potential therapeutic applications. Unlike some similar compounds, it has shown promise in both antiviral and anticancer research, making it a versatile compound in medical research.
属性
分子式 |
C23H24N4O6 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
[(3R)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m1/s1 |
InChI 键 |
JBPUGFODGPKTDW-GOSISDBHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@@H]3CCOC3)C4=CN=CO4 |
规范 SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


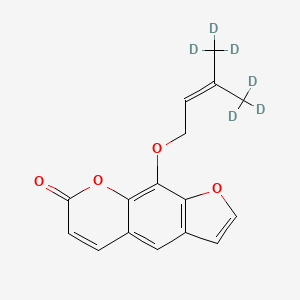
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)


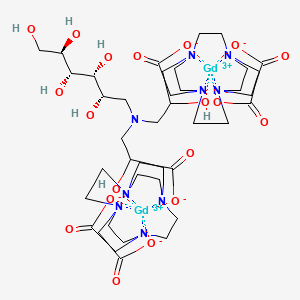
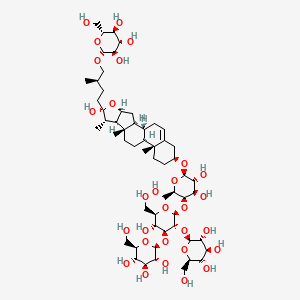


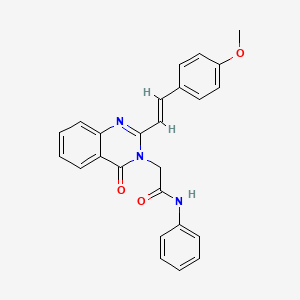
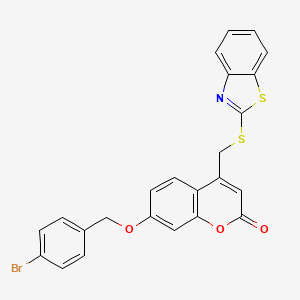
![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
